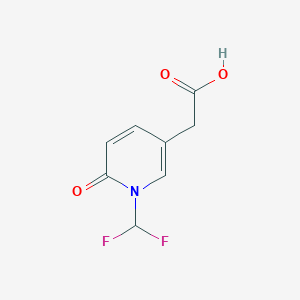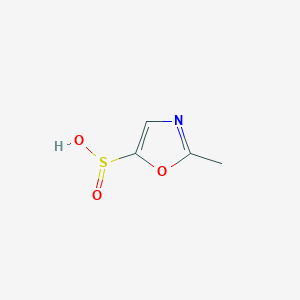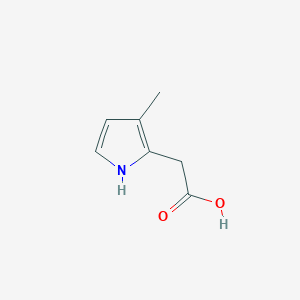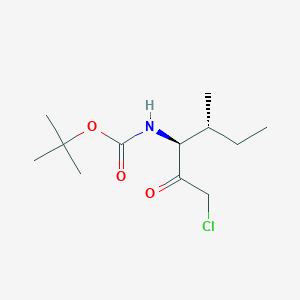
(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, which is known for its ability to enhance the metabolic stability, solubility, and lipophilicity of organic molecules . The presence of the difluoromethyl group makes this compound particularly valuable in pharmaceutical and agrochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For example, metal-based methods can transfer the difluoromethyl group to carbon sites in both stoichiometric and catalytic modes . Additionally, Minisci-type radical chemistry has been employed to achieve difluoromethylation of heteroaromatics .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using environmentally benign conditions. The use of novel non-ozone depleting difluorocarbene reagents has streamlined access to difluoromethylated molecules, making the process more sustainable and efficient .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s stability and solubility make it useful in biological studies, particularly in drug development.
Medicine: Its presence in pharmaceutical compounds can enhance drug efficacy and stability.
Industry: The compound is used in the production of agrochemicals and materials science applications
Mechanism of Action
The mechanism of action of 2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated molecules such as:
- 2-(1-(Trifluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid
- 2-(1-(Fluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid
Uniqueness
The uniqueness of 2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid lies in its specific difluoromethyl group, which provides a balance between lipophilicity and hydrogen bond donation. This balance enhances the compound’s stability and solubility, making it particularly valuable in pharmaceutical applications .
Properties
Molecular Formula |
C8H7F2NO3 |
|---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
2-[1-(difluoromethyl)-6-oxopyridin-3-yl]acetic acid |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)11-4-5(3-7(13)14)1-2-6(11)12/h1-2,4,8H,3H2,(H,13,14) |
InChI Key |
KXPPKWCBVXQXSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1CC(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide](/img/structure/B13121495.png)









![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)

